Tetra(Cyanoethoxymethyl) Methane

説明

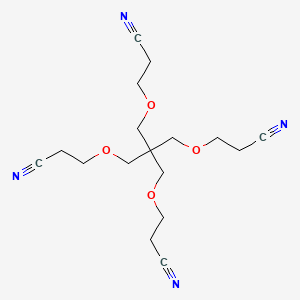

Structure

2D Structure

特性

IUPAC Name |

3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXHZOTTWSNEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293218 | |

| Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2465-91-0 | |

| Record name | NSC87888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetra(cyanoethoxymethyl) methane for Researchers and Drug Development Professionals

CAS Number: 2465-91-0 Chemical Name: 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile

This technical guide provides a comprehensive overview of Tetra(cyanoethoxymethyl) methane, a versatile tetrafunctional molecule with significant potential in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Properties and Specifications

This compound is a symmetrical molecule built upon a central pentaerythritol core. Its key structural feature is the presence of four cyanoethoxymethyl arms, which impart unique chemical properties and functionalities. These arms offer multiple reactive sites, making it a valuable building block in the synthesis of complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₄N₄O₄ | [2][3] |

| Molecular Weight | 348.40 g/mol | [2][3] |

| Appearance | Solid powder | [3] |

| Melting Point | 43.4-43.9 °C | [4] |

| Boiling Point | 610.6 °C at 760 mmHg | [4] |

| Density | 1.13 g/cm³ | [4] |

| Solubility | Soluble in DMSO | [3] |

Table 2: Supplier Specifications

| Supplier | Purity | Storage Condition |

| BroadPharm | 92% | -20°C |

| ChemScene | ≥98% | Sealed in dry, 2-8°C |

| Sigma-Aldrich | 99% | Sealed in dry, room temperature |

| MedKoo | >96% | Dry, dark, 0-4°C (short term), -20°C (long term) |

Synthesis and Characterization

Postulated Synthesis Protocol: Cyanoethylation of Pentaerythritol

This protocol is based on general chemical principles for similar reactions.

Materials:

-

Pentaerythritol

-

Acrylonitrile

-

A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like Triton B)

-

A suitable solvent (e.g., water, toluene, or a polar aprotic solvent like DMSO)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve pentaerythritol in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add a catalytic amount of the base to the solution and stir.

-

Slowly add acrylonitrile to the reaction mixture via the dropping funnel. The reaction is exothermic, so cooling may be necessary to maintain the desired reaction temperature.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified time to ensure the reaction goes to completion.

-

Upon completion, neutralize the reaction mixture with an acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Postulated Synthesis Workflow

Caption: Postulated workflow for the synthesis of this compound.

Characterization Data

While specific spectra for this compound are not available in the searched literature, standard analytical techniques would be used for its characterization.

Table 3: Expected Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the pentaerythritol core and the ethoxy and cyano groups. |

| ¹³C NMR | Resonances for the quaternary carbon of the pentaerythritol core, as well as the methylene carbons and the nitrile carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (348.1798 for the exact mass). |

| FTIR | A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹. |

Applications in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a precursor to or a core component of linkers used in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[2]

The tetrafunctional nature of this molecule allows for the creation of multi-valent or branched PROTACs. Such architectures can potentially enhance the avidity of the PROTAC for its targets, leading to more efficient ternary complex formation and subsequent protein degradation.

Experimental Protocol: Incorporation into a PROTAC

The cyano groups of this compound can be chemically modified to introduce reactive handles for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand. For example, the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Protocol: Reduction of Nitrile to Amine and Amide Coupling

-

Reduction: Reduce the four nitrile groups of this compound to primary amines using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation). This creates a tetra-amino core.

-

Amide Coupling: The resulting tetra-amine can then be coupled to a carboxylic acid-functionalized warhead and an E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS). The stoichiometry of the reactants can be controlled to achieve the desired degree of functionalization.

-

Purification: The final PROTAC conjugate would be purified using techniques such as preparative HPLC.

-

Characterization: The structure and purity of the final PROTAC would be confirmed by LC-MS and NMR.

Diagram 2: PROTAC Synthesis Workflow

Caption: General workflow for incorporating the linker into a PROTAC.

Role in Signaling Pathways

The specific signaling pathway impacted by a PROTAC utilizing a linker derived from this compound is entirely dependent on the protein of interest targeted by the warhead. PROTACs are a versatile platform that can be designed to target a wide range of proteins involved in various signaling cascades implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[2]

For instance, if the warhead targets a specific kinase in a cancer-related pathway, the resulting PROTAC would induce the degradation of that kinase, thereby downregulating the entire downstream signaling cascade.

Diagram 3: General PROTAC Mechanism of Action

Caption: The general mechanism of action for a PROTAC.

Conclusion

This compound is a promising chemical entity for advanced applications in drug discovery, particularly in the design and synthesis of novel PROTACs. Its tetrafunctional nature opens up possibilities for creating complex and potentially more potent protein degraders. Further research into the synthesis and application of this molecule is warranted to fully explore its potential in the development of new therapeutics.

Safety Information

Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information. As with all nitrile-containing compounds, appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood. The nitrile groups can potentially be hydrolyzed to release cyanide, so handling under acidic or basic conditions should be done with caution.

References

An In-depth Technical Guide to Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra(cyanoethoxymethyl) methane is a tetrafunctional molecule gaining significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a central methane core tetra-substituted with cyanoethoxymethyl arms, imparts a combination of desirable properties including hydrophilicity, defined spatial orientation, and versatile reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and application development.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2465-91-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₇H₂₄N₄O₄ | [1][2][4][5] |

| Molecular Weight | 348.40 g/mol | [2][4][5] |

| Appearance | Solid powder | [4] |

| Melting Point | 43.4-43.9 °C | [1] |

| Boiling Point | 610.6 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.13 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO | [4] |

Table 2: Chemical and Computational Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile | [4][7] |

| SMILES | N#CCCOCC(COCCC#N)(COCCC#N)COCCC#N | [1][4] |

| InChI Key | KSXHZOTTWSNEHY-UHFFFAOYSA-N | [4][7] |

| LogP | 1.69392 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 132.08 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 16 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on general principles of organic synthesis and analytical chemistry.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyanoethylation of pentaerythritol.

Reaction: Pentaerythritol + 4 Acrylonitrile → this compound

Materials:

-

Pentaerythritol

-

Acrylonitrile

-

Triton B (40% in methanol) or other suitable base catalyst

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of pentaerythritol in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base such as Triton B.

-

Slowly add a stoichiometric excess (at least 4 equivalents) of acrylonitrile to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Protocols

NMR spectroscopy is essential for the structural elucidation of this compound.[7]

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum to determine the number of different types of protons and their integration. The spectrum is expected to show signals corresponding to the methylene protons of the ethoxy groups and the central quaternary carbon's methylene groups.

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum to identify the number of different types of carbon atoms. Key signals will include those for the nitrile carbons, the ether-linked carbons, and the central quaternary carbon.

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2][3]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum.

Expected Absorptions:

-

A sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

Strong absorption bands in the region of 1100-1200 cm⁻¹ due to the C-O-C (ether) stretching vibrations.

-

Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methylene groups.

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.[1][8]

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer.

Data Analysis:

-

The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 348.40 g/mol .

Applications in Drug Development and Materials Science

This compound's unique tetravalent structure and the chemical reactivity of its nitrile groups make it a valuable building block in several advanced applications.[3]

PROTAC and ADC Linker

The molecule is widely cited as an alkyl chain-based linker for the synthesis of PROTACs.[5][6] The four arms can be functionalized to attach to a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The ethoxy groups enhance solubility, a crucial factor for the bioavailability of these larger molecules.[4]

In the context of Antibody-Drug Conjugates (ADCs), this molecule can serve as a branched PEG-like linker to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).[4][5]

Polymer Chemistry

The nitrile groups of this compound can undergo various chemical transformations, making it a useful cross-linking agent in polymer chemistry.[9] These reactions can be thermally or chemically induced to form stable polymer networks with enhanced mechanical and thermal properties.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Synthetic workflow for this compound.

Caption: Role as a linker in a PROTAC mechanism.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

- 1. tutorchase.com [tutorchase.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. eng.uc.edu [eng.uc.edu]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 2465-91-0 | BroadPharm [broadpharm.com]

- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

"Tetra(cyanoethoxymethyl) methane" molecular weight and formula

An In-depth Technical Guide to Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a tetrafunctional scaffold molecule with significant potential in various fields of chemical and biomedical research. This document details its physicochemical properties, outlines a representative experimental protocol for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and presents a logical workflow for its use.

Core Properties of this compound

This compound is a versatile chemical compound characterized by a central methane core tetra-substituted with cyanoethoxymethyl groups. This unique structure provides four reactive sites, making it an ideal building block for the synthesis of complex molecules and advanced materials. Its primary application in the biomedical field is as a branched linker for the construction of PROTACs, heterobifunctional molecules designed to induce the degradation of specific target proteins.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₂₄N₄O₄ | [1][2][][4][5] |

| Molecular Weight | 348.40 g/mol | [1][][4][5] |

| Exact Mass | 348.1798 u | [] |

| CAS Number | 2465-91-0 | [1][2][] |

| IUPAC Name | 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile | [] |

| Appearance | Solid powder | [] |

| Purity | ≥92% - >96% | [1][2][] |

| Melting Point | 43.4-43.9 °C | [6] |

| Boiling Point | 610.6°C at 760 mmHg | [6] |

| Density | 1.13 g/cm³ | [6] |

| Solubility | Soluble in DMSO | [] |

Application in PROTAC Synthesis: A Hypothetical Experimental Protocol

The tetrafunctional nature of this compound, combined with the reactivity of its terminal nitrile groups, makes it a valuable scaffold for PROTAC development. The nitrile groups can be chemically modified, for instance, through hydrolysis to carboxylic acids or reduction to primary amines, to provide reactive handles for conjugation to a target protein ligand and an E3 ligase ligand.

Stage 1: Functionalization of the this compound Linker

This stage describes the partial hydrolysis of the nitrile groups to create carboxylic acid functionalities, which can then be used for amide bond formation.

Objective: To convert two of the four nitrile groups on the linker to carboxylic acids, creating a bifunctional linker for subsequent conjugation.

Materials:

-

This compound

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a 1:1 mixture of deionized water and concentrated HCl. The molar ratio of HCl to the nitrile groups should be carefully controlled to favor partial hydrolysis.

-

Hydrolysis: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for a controlled period (e.g., 2-4 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the desired di-acid, di-nitrile product.

-

Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the functionalized linker.

-

Purification: The crude product may be purified by column chromatography on silica gel to isolate the desired bifunctional linker.

Stage 2: Sequential Conjugation to Ligands

This stage describes the sequential coupling of the functionalized linker to a target protein ligand and an E3 ligase ligand.

Objective: To synthesize a heterobifunctional PROTAC molecule.

Materials:

-

Functionalized this compound linker (from Stage 1)

-

Target Protein Ligand (with a primary amine, e.g., Ligand-NH₂)

-

E3 Ligase Ligand (with a primary amine, e.g., Pomalidomide-NH₂)

-

(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) for purification

Methodology:

-

First Conjugation (to Target Ligand):

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized linker, the target protein ligand (Ligand-NH₂), and the coupling agent (PyBOP) in anhydrous DMF.

-

Add DIPEA to the mixture to act as a base.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the intermediate product (Linker-Ligand) can be purified by preparative HPLC.

-

-

Second Conjugation (to E3 Ligase Ligand):

-

The purified Linker-Ligand intermediate possesses the remaining activated carboxylic acid group.

-

In a new reaction vessel, dissolve the Linker-Ligand intermediate, the E3 ligase ligand (e.g., Pomalidomide-NH₂), and the coupling agent in anhydrous DMF.

-

Add DIPEA and stir at room temperature for 12-24 hours, monitoring by LC-MS.

-

-

Final Purification:

-

Once the final PROTAC molecule is formed, the reaction mixture is purified using preparative HPLC to yield the final, high-purity product.

-

The structure and purity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizing the Workflow

The following diagrams illustrate the conceptual relationships and the experimental workflow described above.

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

Caption: Logical relationship of components in PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetra(cyanoethoxymethyl) methane, a versatile tetrafunctional scaffold with applications in polymer chemistry, material science, and as a linker in advanced molecular design, including its use in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document details the experimental protocol for its synthesis via a Michael addition reaction and outlines the expected analytical techniques for its characterization.

Core Synthesis and Characterization

This compound is synthesized through the reaction of pentaerythritol and acrylonitrile. The reaction proceeds via a base-catalyzed Michael addition, where the hydroxyl groups of pentaerythritol act as nucleophiles, adding to the activated double bond of acrylonitrile.

Experimental Protocols

The following experimental protocols are based on established patent literature for the synthesis of this compound.

Synthesis of this compound

This procedure details the synthesis of this compound from pentaerythritol and acrylonitrile.

-

Materials:

-

Pentaerythritol (40.8 grams)

-

Acrylonitrile (63.6 grams)

-

Water (50 cc)

-

Sodium hydroxide (2 grams)

-

Dioxane (for purification)

-

-

Procedure:

-

A mixture of 40.8 grams of pentaerythritol, 50 cc of water, and 2 grams of sodium hydroxide is prepared in a suitable reaction vessel equipped with a stirrer.

-

To this stirred mixture, 63.6 grams of acrylonitrile is added at a temperature of 25°C.

-

The reaction mixture is then warmed and stirred for seven hours at a temperature range of 40-50°C.

-

Following the reaction, the mixture is neutralized.

-

The neutralized mixture is then extracted with dioxane.

-

The dioxane is subsequently distilled off to yield the crude product.

-

The crude product is then recrystallized from a suitable solvent to obtain purified this compound.

-

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₄O₄ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 2465-91-0 |

| Appearance | Solid |

| Melting Point | 43.4-43.9 °C |

| Elemental Analysis | C, 58.61%; H, 6.94%; N, 16.08%; O, 18.37% |

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization techniques.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Characterization

Detailed characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene protons adjacent to the ether oxygen (-O-CH₂-) would appear in the range of 3.5-4.0 ppm. The methylene protons adjacent to the nitrile group (-CH₂-CN) would be expected to appear further downfield, typically in the 2.5-3.0 ppm range. The central methylene protons of the pentaerythritol core (C-(CH₂-O-)₄) would likely be observed as a singlet around 3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The quaternary carbon of the pentaerythritol core is expected to have a chemical shift in the range of 40-50 ppm. The methylene carbons adjacent to the ether oxygen (-O-CH₂-) would appear around 60-70 ppm. The methylene carbons adjacent to the nitrile group (-CH₂-CN) would be expected around 15-25 ppm, and the nitrile carbons (-C≡N) themselves would appear significantly downfield, typically in the range of 115-125 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

A sharp, medium-intensity absorption band is expected around 2250 cm⁻¹ , which is characteristic of the nitrile (-C≡N) stretching vibration.

-

Strong C-O stretching vibrations from the ether linkages are expected in the region of 1100-1200 cm⁻¹ .

-

C-H stretching vibrations of the methylene groups will be observed in the range of 2850-3000 cm⁻¹ .

-

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the complete reaction of the hydroxyl groups of pentaerythritol.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

-

The molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (348.4 g/mol ) is expected to be observed.

-

Fragmentation patterns may include the loss of cyanoethoxy groups (-CH₂CH₂CN) or other characteristic fragments, which can further aid in structural confirmation.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to employ standard laboratory safety procedures when handling the chemicals involved.

References

Spectroscopic Characterization of Tetra(cyanoethoxymethyl) methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound "Tetra(cyanoethoxymethyl) methane," a tetrafunctional molecule with applications in material science and as a linker in Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, alongside comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: 3,3',3'',3'''-(methanetetrayltetrakis(oxymethylen))tetrapropanenitrile Molecular Formula: C₁₇H₂₄N₄O₄ Molecular Weight: 348.40 g/mol CAS Number: 2465-91-0

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration (Relative No. of H) | Assignment |

| Protons | ~3.65 | t | 8H | -O-CH₂ -CH₂-CN |

| ~3.45 | s | 8H | C-(CH₂ -O)₄ | |

| ~2.65 | t | 8H | -CH₂-CH₂ -CN | |

| ¹³C NMR | Chemical Shift (δ) ppm (Predicted) | Assignment | ||

| Carbons | ~118 | -C N | ||

| ~70 | C-(C H₂-O)₄ | |||

| ~65 | -O-C H₂-CH₂-CN | |||

| ~45 | C -(CH₂-O)₄ | |||

| ~18 | -CH₂-C H₂-CN |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Vibration |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Predicted) | Ion Species |

| 349.1870 | [M+H]⁺ |

| 371.1690 | [M+Na]⁺ |

| 387.1429 | [M+K]⁺ |

Note: M represents the parent molecule. The formation of adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) is common in ESI-MS.

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][3][4] The choice of solvent is critical to ensure the sample dissolves completely.

-

For improved spectral resolution, especially for ¹³C NMR, a more concentrated solution is preferable.[1][5]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][5] This prevents distortion of the magnetic field homogeneity.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[1]

-

The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.[3]

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.[1]

-

An internal standard, such as tetramethylsilane (TMS), can be added to the sample to provide a reference peak at 0 ppm.[4]

-

-

Data Processing:

-

The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased, baseline corrected, and referenced.

-

The chemical shifts, multiplicities, and integrations of the peaks are analyzed to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film Method): [6]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.[6]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated.[6]

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

-

First, run a background scan without the sample to record the spectrum of the atmospheric water and carbon dioxide.[7] This background spectrum will be automatically subtracted from the sample spectrum.

-

Next, acquire the spectrum of the sample. The instrument directs a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.[8][9]

-

-

Data Processing:

-

The resulting interferogram is converted into an absorption spectrum using a Fourier transform.[8]

-

The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed.

-

The characteristic absorption bands are correlated with specific functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula of the compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[10]

-

From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL.[10] This is achieved by diluting a small volume (e.g., 10 µL) of the stock solution into a larger volume (e.g., 1 mL) of a suitable solvent mixture (e.g., methanol/water).[10]

-

To facilitate protonation in positive ion mode, a small amount of an acid, such as 0.1% formic acid, is often added to the final solution.[11][12]

-

Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[10]

-

Transfer the final solution to a mass spectrometry vial.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via a syringe pump or an HPLC system at a low flow rate.

-

A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.

-

A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.[13]

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

-

-

Data Processing:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺) and any adducts (e.g., [M+Na]⁺).

-

High-resolution mass spectrometry can provide an accurate mass measurement, which can be used to determine the elemental composition of the molecule.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. rtilab.com [rtilab.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Rutgers_MS_Home [react.rutgers.edu]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tetra(cyanoethoxymethyl) methane, a versatile tetrafunctional scaffold compound. This document is intended to serve as a valuable resource for professionals in material science, synthetic chemistry, and drug development, particularly those engaged in the design of advanced polymers and PROTAC (Proteolysis Targeting Chimera) linkers.

Chemical Identity

-

Chemical Name: 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile

-

Common Synonyms: this compound, Tetrakis-[(2-cyanoethoxy)methyl]methane

-

CAS Number: 2465-91-0

-

Molecular Formula: C₁₇H₂₄N₄O₄

-

Molecular Weight: 348.40 g/mol

Physical Properties

The physical characteristics of a compound are critical for its application in various scientific and industrial fields. The melting and boiling points, in particular, provide insights into the purity, stability, and potential processing conditions of the material.

| Property | Value |

| Melting Point | 43.4-43.9 °C |

| Boiling Point | 610.6°C at 760 mmHg |

Note: The data presented above is compiled from publicly available chemical supplier information. Independent verification through experimental analysis is recommended for critical applications.

Experimental Protocols for Physical Property Determination

3.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition occurs over a narrow temperature range, and the sharpness of this range can be an indicator of purity.

-

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Ensure the sample of this compound is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., a ramp rate of 10-20 °C/minute).

-

When the temperature is about 15-20 °C below the anticipated melting point of 43.4 °C, reduce the heating rate to 1-2 °C/minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

-

3.2. Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The reported boiling point of 610.6 °C at 760 mmHg for this compound is likely a predicted value due to the high temperature, at which the compound may decompose. Experimental determination would require specialized equipment for high-temperature distillation, potentially under vacuum to lower the boiling point.

-

Apparatus:

-

High-temperature distillation apparatus (including a round-bottom flask, distillation head with a thermometer port, condenser, and receiving flask)

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge (for vacuum distillation)

-

Boiling chips

-

Calibrated high-temperature thermometer

-

-

Procedure (Conceptual for High-Temperature Distillation):

-

Place a sample of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to a stable, known value.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling. Record this temperature and the corresponding pressure.

-

If the compound shows signs of decomposition (e.g., darkening of color) before boiling, this should be noted, and the boiling point should be considered an estimate at that pressure.

-

Logical Workflow for Application in PROTAC Development

This compound is identified as a linker for PROTACs. The development of a PROTAC is a systematic process that involves several key stages, from initial design to in vivo testing. The following diagram illustrates a generalized workflow for the development of a PROTAC, where a linker like this compound would be a crucial component.

In-Depth Technical Guide: Tetra(cyanoethoxymethyl) methane Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra(cyanoethoxymethyl) methane is a tetrafunctional core structure gaining significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a central tetrahedral methane core with four cyanoethoxymethyl arms, provides a versatile scaffold for the synthesis of complex molecules. In drug development, it is particularly valued as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces targeted protein degradation.[1][2][3] This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and illustrates its role in PROTAC development.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2465-91-0 | [2][4][5] |

| Molecular Formula | C₁₇H₂₄N₄O₄ | [2][5] |

| Molecular Weight | 348.40 g/mol | [5] |

| IUPAC Name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | [4] |

| Appearance | Solid | [4] |

| Purity | ≥92% - 99% | [2][4] |

| Storage Temperature | Room temperature (sealed in dry conditions) or -20°C for long term | [2][4] |

| Topological Polar Surface Area (TPSA) | 132.08 Ų | [5] |

| LogP | 1.69392 | [5] |

| Hydrogen Bond Acceptor Count | 8 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Rotatable Bond Count | 16 | [5] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Pentaerythritol

-

Acrylonitrile

-

A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a basic ion-exchange resin like Amberlyst A-21)[6][7]

-

An appropriate solvent (e.g., dioxane, or solvent-free conditions can be explored)[7]

-

Hydrochloric acid (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve pentaerythritol in the chosen solvent. If performing the reaction under solvent-free conditions, gently heat the pentaerythritol to its melting point.

-

Catalyst Addition: Add a catalytic amount of the base to the reaction mixture. The amount will depend on the chosen catalyst and should be optimized. For sodium hydroxide, a 4 mol% concentration relative to the glycerol has been used in similar reactions.[7]

-

Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture through the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature. A molar excess of acrylonitrile is typically used to ensure complete reaction of all four hydroxyl groups.

-

Reaction: After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir for several hours (e.g., 5-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a soluble base was used, neutralize the catalyst by adding a dilute solution of hydrochloric acid until the pH is neutral.

-

Extraction: If a solvent was used, remove it under reduced pressure. The crude product can then be dissolved in an organic solvent like dichloromethane and washed with water to remove any remaining salts.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and ether (C-O-C) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

Role in PROTAC Drug Development

This compound serves as a versatile tetrafunctional core for the construction of linkers in PROTACs.[1][8] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[9] The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[10]

The four cyanoethoxymethyl arms of this compound can be chemically modified to attach the POI and E3 ligase ligands. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing reactive handles for conjugation.[2] This tetrafunctional nature allows for the creation of multivalent or branched PROTACs, which can potentially enhance binding affinity and selectivity.

Logical Workflow for PROTAC Synthesis using this compound Core

The following diagram illustrates a logical workflow for the synthesis of a PROTAC utilizing the this compound core.

Caption: PROTAC synthesis workflow using the tetrafunctional core.

Signaling Pathway: PROTAC Mechanism of Action

While a specific signaling pathway involving this compound is not defined, the general mechanism of action for any PROTAC it is a component of follows the ubiquitin-proteasome pathway. The diagram below illustrates this process.

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable and versatile tetrafunctional core structure with significant potential in drug discovery and materials science. Its well-defined structure and the reactivity of its cyano groups make it an attractive building block for the synthesis of complex molecular architectures, most notably as a linker in PROTACs. The provided experimental outline and workflow diagrams offer a foundational understanding for researchers and professionals looking to utilize this promising molecule in their work. Further research into the specific structure-activity relationships of PROTACs incorporating this core will undoubtedly expand its applications in targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2465-91-0 | BroadPharm [broadpharm.com]

- 3. This compound, CAS 2465-91-0 | AxisPharm [axispharm.com]

- 4. This compound | 2465-91-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electron-Withdrawing Properties of Cyano Groups in Tetra(cyanoethoxymethyl) methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the cyano groups in Tetra(cyanoethoxymethyl) methane. This molecule is a tetrafunctional scaffold increasingly utilized in materials science and as a branched PROTAC (PROteolysis TArgeting Chimera) linker in drug development.[1][2][3] Understanding the electronic characteristics imparted by its four cyano groups is crucial for predicting its reactivity, designing novel molecular architectures, and optimizing its performance in various applications.

Executive Summary

This compound, with the chemical formula C₁₇H₂₄N₄O₄, is a unique molecule featuring a central quaternary carbon atom bonded to four cyanoethoxymethyl arms.[4][5] The terminal cyano (C≡N) groups are powerful electron-withdrawing moieties that significantly influence the molecule's overall electron density distribution. This guide will delve into the theoretical underpinnings of the cyano group's electronic effects, present quantitative data to contextualize these properties, and outline the experimental and computational methodologies that can be employed for their detailed investigation.

Molecular Structure and Properties

The structural arrangement of this compound is key to its electronic properties. The central carbon atom acts as a nexus from which the four arms extend, positioning the electron-withdrawing cyano groups at the periphery of the molecule.

| Property | Value | Reference |

| IUPAC Name | 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile | [5] |

| CAS Number | 2465-91-0 | [4][6] |

| Molecular Formula | C₁₇H₂₄N₄O₄ | [4][5] |

| Molecular Weight | 348.40 g/mol | [4][5] |

| Melting Point | 43.4-43.9 °C | [4] |

The Electron-Withdrawing Nature of the Cyano Group

The cyano group is a potent electron-withdrawing group due to a combination of two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

The nitrogen atom in the cyano group is significantly more electronegative than the carbon atom to which it is triple-bonded. This high electronegativity results in a strong dipole moment along the C≡N bond, with electron density being pulled towards the nitrogen atom. This polarization creates a partial positive charge on the carbon atom of the cyano group. This electron withdrawal is transmitted through the sigma (σ) bonds of the molecule's framework, an influence known as the negative inductive effect (-I).[7] In this compound, this effect propagates from each of the four cyano groups through the ethoxymethyl arms towards the central methane core.

Resonance Effect (-R)

While the inductive effect operates through sigma bonds, the resonance (or mesomeric) effect involves the delocalization of pi (π) electrons. Although the cyano groups in this compound are not directly conjugated with an aromatic system, the π-system of the C≡N triple bond can act as an electron sink.[8] This is particularly relevant when the molecule is involved in reactions or interactions where an adjacent electron pair can be delocalized into the cyano group.

Below is a diagram illustrating the inductive effect within one of the cyanoethoxymethyl arms of the molecule.

Caption: Inductive electron withdrawal in a cyanoethoxymethyl arm.

Quantifying the Electron-Withdrawing Strength

The Hammett equation provides a well-established method for quantifying the electron-donating or electron-withdrawing properties of substituents on aromatic rings.[9] While this compound is an aliphatic molecule, the Hammett constants for the cyano group offer a valuable quantitative measure of its inherent electron-withdrawing strength.

The substituent constant, σ, is positive for electron-withdrawing groups. The cyano group has significantly positive Hammett constants, indicating its strong electron-withdrawing nature through both inductive and resonance effects.

| Hammett Constant | Value | Implication |

| σ_meta (σ_m) | +0.56 | Primarily reflects the inductive effect. |

| σ_para (σ_p) | +0.66 | Reflects a combination of inductive and resonance effects. |

These values are for a cyano group on a benzene ring and serve as a reference for its intrinsic electron-withdrawing capability.[9]

The presence of four such groups in this compound results in a molecule with a significantly electron-deficient periphery, influencing its reactivity and intermolecular interactions.

Experimental and Computational Protocols for Analysis

A detailed understanding of the electron density distribution in this compound can be achieved through a combination of experimental spectroscopic techniques and computational modeling.

Experimental Methodologies

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.[5][10] The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

-

¹H NMR: Protons closer to the electron-withdrawing cyano groups would be expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to similar protons in a molecule lacking these groups.

-

¹³C NMR: The carbon atoms in the cyano groups and the adjacent methylene groups will also exhibit downfield shifts indicative of their electron-poor environment. The nitrile carbon itself typically resonates in the 115-130 ppm range.[7]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and assign chemical shifts for all unique protons and carbons based on their proximity to the cyano groups and comparison to predicted spectra.

5.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the cyano group.[4][6] The C≡N triple bond stretch gives rise to a characteristic sharp and intense absorption peak.

-

Expected Absorption: For a saturated nitrile, this peak typically appears in the range of 2240-2260 cm⁻¹.[4] The intensity and exact position of this peak can be subtly influenced by the local electronic environment.

Protocol for IR Analysis:

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a Nujol mull, or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic C≡N stretching frequency. The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[4]

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for visualizing and quantifying the electronic properties of molecules.[2][11]

Workflow for Computational Analysis:

Caption: A typical workflow for computational analysis of molecular electronic properties.

5.2.1 Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution across a molecule. For this compound, the MEP would show regions of negative potential (typically colored red) localized on the nitrogen atoms of the cyano groups, indicating their role as centers of high electron density and potential sites for electrophilic attack or hydrogen bonding.[12] Conversely, regions of positive potential (blue) would be expected around the protons of the methylene groups adjacent to the oxygen and cyano moieties, highlighting their electron-deficient nature.

Implications for Drug Development and Materials Science

The strong electron-withdrawing character of the four cyano groups in this compound has significant implications:

-

PROTAC Linker Design: In its role as a PROTAC linker, the electronic properties of the cyano groups can influence the linker's conformation, solubility, and metabolic stability.[13][14] The polarity introduced by these groups may affect the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Reactivity: The electron-deficient nature of the carbon atoms adjacent to the cyano groups makes them susceptible to nucleophilic attack. The nitrile groups themselves can undergo various chemical transformations, such as hydrolysis or reduction, providing reactive handles for further functionalization.[1]

-

Material Properties: In polymer and materials science, incorporating this molecule can enhance thermal stability and introduce specific dielectric properties due to the strong dipoles of the cyano groups.[3]

Conclusion

This compound is a molecule whose properties are dominated by the strong electron-withdrawing nature of its four terminal cyano groups. This is a consequence of the powerful inductive and resonance effects of the C≡N moiety. The resulting electron-deficient framework can be characterized by a suite of experimental techniques, including NMR and IR spectroscopy, and visualized in detail through computational modeling. A thorough understanding of these electronic properties is paramount for the rational design and application of this versatile molecule in the fields of drug discovery and advanced materials.

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. shaoxc.com [shaoxc.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. IR spectrum: Nitriles [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. psi-k.net [psi-k.net]

- 12. Electron density - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Ethoxy Linkers in Tetra(cyanoethoxymethyl) methane: A Deep Dive into Hydrophilicity and Flexibility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Tetra(cyanoethoxymethyl) methane, a unique tetra-functionalized molecule, is gaining attention in advanced molecular design, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other complex molecular architectures. At the heart of its functionality are the ethoxy linkers, which impart a crucial combination of hydrophilicity and flexibility. This technical guide provides a comprehensive analysis of these two key properties, summarizing available data, detailing relevant experimental and computational methodologies, and offering insights into their implications for drug development and material science.

Introduction: The Architectural Significance of Ethoxy Linkers

This compound [CAS 2465-91-0] is a molecule built around a central quaternary carbon, with four arms, each terminating in a cyano group and connected via ethoxy (-O-CH2-CH2-) linkers. This structure is analogous to a branched polyethylene glycol (PEG) linker, a well-established component in drug delivery and bioconjugation for its favorable properties. The ethoxy linkers in this compound are pivotal in defining its physicochemical behavior, particularly its solubility and conformational dynamics. Understanding the nuances of their hydrophilicity and flexibility is paramount for harnessing the full potential of this versatile scaffold.

Hydrophilicity of the Ethoxy Linkers: Enhancing Aqueous Solubility

The presence of multiple ether oxygens in the ethoxy linkers of this compound significantly contributes to its overall hydrophilicity. This is a critical attribute in drug development, as adequate aqueous solubility is often a prerequisite for bioavailability and successful formulation.

The Role of Ether Oxygens

Similar to polyethylene glycol (PEG), the ether oxygens in the ethoxy chains can act as hydrogen bond acceptors, interacting favorably with water molecules.[1] This interaction helps to disrupt the highly ordered structure of water, allowing the molecule to become solvated and enhancing its solubility in aqueous media. While the terminal cyano groups possess some polar character, the collective effect of the eight ether oxygens in this compound is the dominant factor in its hydrophilic nature. The use of hydrophilic linkers, such as those containing PEG moieties, is a recognized strategy to improve the physicochemical properties of drug candidates, including antibody-drug conjugates (ADCs).[2][3]

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a molecule is quantitatively expressed by its partition coefficient (LogP) and water solubility.

| Property | Value | Interpretation |

| Calculated LogP | 1.69392 | This value suggests a moderate lipophilicity. However, it's a calculated value and may not fully capture the influence of the multiple ether oxygens in a real aqueous environment. |

| Calculated XLogP3 | -1.5 | This alternative calculated value indicates a higher degree of hydrophilicity, which is more in line with the expected behavior of a PEG-like structure. |

| Water Solubility | Not reported | Experimental data for the water solubility of this compound is not readily available in the reviewed literature. |

Table 1: Physicochemical Properties Related to Hydrophilicity of this compound

The discrepancy between the calculated LogP values highlights the limitations of predictive algorithms for complex, branched structures. Experimental determination of the LogP and water solubility is crucial for a definitive characterization of its hydrophilicity.

Flexibility of the Ethoxy Linkers: Enabling Conformational Plasticity

The single bonds within the four ethoxy arms of this compound bestow a high degree of conformational flexibility upon the molecule. This flexibility is not a random chaotic motion but rather a dynamic equilibrium of multiple conformational states.

Rotatable Bonds and Conformational Space

The molecule possesses 16 rotatable bonds, which allows the four cyano-terminated arms to adopt a vast number of spatial arrangements. This conformational freedom is a key feature of alkyl and PEG chains, which are the most common motifs in PROTAC linkers.[4] The ability to readily change conformation is critical for a molecule to adapt its shape to bind to biological targets or to self-assemble into desired supramolecular structures.

Impact on Molecular Interactions

The flexibility of the ethoxy linkers allows for an induced-fit mechanism when interacting with other molecules, such as proteins. This adaptability can be advantageous in drug design, as it increases the probability of achieving a productive binding orientation within a target's binding site. However, excessive flexibility can also lead to an entropic penalty upon binding, which can decrease the overall binding affinity.[5] Therefore, a balance between rigidity and flexibility is often sought in linker design.[6]

Experimental and Computational Methodologies

A variety of techniques can be employed to characterize the hydrophilicity and flexibility of molecules like this compound.

Experimental Protocols

Determining Hydrophilicity:

-

Shake-Flask Method for LogP Determination: This is the traditional and most reliable method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the partition coefficient is calculated as the ratio of the concentrations.

-

High-Performance Liquid Chromatography (HPLC) for LogP Estimation: A rapid method where the retention time of the compound on a reverse-phase column is correlated with the LogP values of known standards.

-

Water Solubility Measurement: An excess of the solid compound is stirred in water at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Assessing Flexibility:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE): These experiments measure through-space interactions between protons that are close in proximity (< 5 Å).[7] The intensity of NOE/ROE cross-peaks provides distance restraints that can be used to build and validate 3D models of the predominant conformations in solution.[8][9] For flexible molecules, the observed NOEs are an average over all contributing conformations.[10]

-

J-Coupling Analysis: The magnitude of scalar couplings between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Analyzing these couplings can provide information about the preferred torsional angles within the ethoxy linkers.

-

Relaxation Time Measurements (T1 and T2): These measurements can provide insights into the motional dynamics of different parts of the molecule.

-

Computational Modeling

Molecular Dynamics (MD) Simulations:

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules.[2][11] By simulating the movement of atoms over time based on a force field, one can visualize the dynamic behavior of the ethoxy linkers, identify the most stable conformations, and calculate thermodynamic properties related to flexibility.[3][12]

Visualizing Molecular Structure and Properties

To better understand the concepts discussed, the following diagrams illustrate the structure of this compound and the principles of hydrophilicity and flexibility.

Figure 1: Chemical Structure of this compound

Figure 2: Core Properties of Ethoxy Linkers

Figure 3: Experimental and Computational Workflows for Characterization

Implications for Drug Development and Material Science

The dual characteristics of hydrophilicity and flexibility endowed by the ethoxy linkers make this compound a highly attractive building block.

-

In Drug Development: As a core for PROTACs, the hydrophilicity can improve the overall solubility and pharmacokinetic profile of the final degrader molecule. The flexibility of the linkers is crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for successful protein degradation.[4][6]

-

In Material Science: The tetra-functionality combined with the flexible and hydrophilic arms makes this molecule a candidate for the synthesis of novel polymers, hydrogels, and networked materials. The hydrophilicity can be exploited to create materials with high water content, while the flexibility can impart desirable mechanical properties such as elasticity.

Conclusion

The ethoxy linkers are the defining feature of this compound, imparting a favorable combination of hydrophilicity and flexibility. While quantitative experimental data for this specific molecule is still emerging, a strong understanding of these properties can be inferred from the behavior of analogous PEG-containing structures. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and similar molecules. As the demand for sophisticated molecular scaffolds in drug discovery and materials science continues to grow, a thorough appreciation of the fundamental properties of key building blocks like this compound will be essential for future innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterizing the function of domain linkers in regulating the dynamics of multi-domain fusion proteins by microsecond molecular dynamics simulations and artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]

Unearthing the Origins of Tetra(cyanoethoxymethyl) methane: A Technical Retrospective

A deep dive into the foundational research surrounding Tetra(cyanoethoxymethyl) methane reveals its roots in the broader exploration of cyanoethylation chemistry, a field pioneered in the mid-20th century. This technical guide illuminates the early synthesis, experimental protocols, and physicochemical properties of this tetrafunctional molecule, drawing from the seminal works of early industrial chemists.

The discovery and synthesis of this compound, scientifically known as 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile, are not attributable to a single, isolated research endeavor. Instead, its creation is a direct outcome of the systematic investigation into the cyanoethylation of polyhydric alcohols, a versatile chemical reaction that gained prominence in the 1940s. The foundational work in this area, particularly the reaction of pentaerythritol with acrylonitrile, laid the direct groundwork for the synthesis of this specific compound.

Physicochemical and Structural Data

This compound is a white crystalline solid at room temperature. Its structure features a central quaternary carbon atom derived from pentaerythritol, with four arms, each containing an ether linkage and a terminal nitrile group. This unique structure imparts a high degree of functionality and specific solubility characteristics to the molecule.

| Property | Value | Source |

| CAS Number | 2465-91-0 | [1] |

| Molecular Formula | C₁₇H₂₄N₄O₄ | [1][2] |

| Molecular Weight | 348.40 g/mol | [1][2] |

| Melting Point | 43.4-43.9 °C | [1] |

| Boiling Point | 610.6±55.0 °C (Predicted) | [1] |

| Density | 1.130±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid |

The Cornerstone of Discovery: Cyanoethylation of Polyhydric Alcohols

The synthesis of this compound is a classic example of a Michael addition, specifically the cyanoethylation of an alcohol.[3] This reaction involves the addition of a compound with an active hydrogen atom, in this case, the hydroxyl groups of pentaerythritol, to the carbon-carbon double bond of acrylonitrile (CH₂=CHCN). The reaction is typically catalyzed by a strong base.